N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 2-cyano-3,4-dihydroquinazoline derivatives was achieved by condensation of N-(2-aminobenzyl) substituted-phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride . Another example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines . These methods highlight the versatility and complexity of quinazoline synthesis.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline core can significantly influence the compound's properties and biological activity. For example, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline provided insights into the molecular characterization using NMR, FT-IR, and GC-MS, and the compound's crystalline structure was determined using X-ray powder diffraction .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including amination, alkylation, and cyclization. The Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is an example of a specific reaction that introduces amino groups into the quinazoline core . Additionally, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved substitution, nitration, reduction, cyclization, and chlorination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of substituents such as benzyl, methyl, and chloro groups can affect the compound's solubility, melting point, and stability. The crystalline structure, as determined by X-ray diffraction, provides information on the solid-state properties of these compounds . The reactivity of quinazoline derivatives in chemical reactions, such as the formation of hydrogen bonds and hydrophobic interactions, is crucial for their function as biological molecules, as seen in the docking analysis of potential human AKT1 inhibitors .
Scientific Research Applications
Corrosion Inhibition
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride exhibits properties relevant to corrosion inhibition. In a study by Kadhim et al. (2017), benzoxazines, including compounds structurally similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride, demonstrated significant inhibition efficiency values in preventing corrosion on mild steel in hydrochloric acid solutions (Kadhim et al., 2017).
Antimalarial Effects
Compounds structurally related to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride have been studied for their potential antimalarial effects. A study by Elslager et al. (1981) explored the synthesis and antimalarial evaluation of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, which showed general antimalarial activity (Elslager et al., 1981).
Potential Human AKT1 Inhibition
Research has suggested that derivatives of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride might act as potential inhibitors of human AKT1, an enzyme encoded by the AKT1 gene and implicated in cancer complications. Ghanei et al. (2016) synthesized and theoretically evaluated a group of N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1, 4-diamine derivatives for their inhibitory potential as human AKT1 inhibitors (Ghanei et al., 2016).
Antimicrobial Activity
Some quinazoline derivatives, similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride, have demonstrated antimicrobial properties. Habib et al. (2013) synthesized novel quinazolinone derivatives and subjected them to antimicrobial activity evaluation, showing potential as antimicrobial agents (Habib et al., 2013).
Dopamine Receptor Ligands
Compounds structurally related to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride have been studied as potential dopamine receptor ligands. Charifson et al. (1989) conducted conformational studies on a series of compounds similar to N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride for their potential as D1 dopamine receptor antagonists (Charifson et al., 1989).
Safety And Hazards
properties
IUPAC Name |
4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRSTWBGPOXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204865 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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